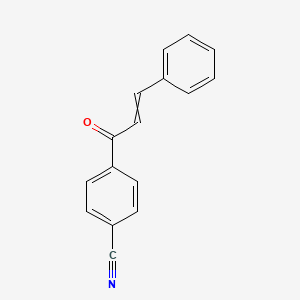

4-(3-Phenylprop-2-enoyl)benzonitrile

Description

4-(3-Phenylprop-2-enoyl)benzonitrile is a chalcone-derived compound characterized by a benzonitrile moiety linked to a propenoylphenyl group. Its structural features, including a conjugated π-electron system and electron-withdrawing cyano group, make it a candidate for nonlinear optical (NLO) applications, particularly as a frequency converter in photonic devices .

Properties

Molecular Formula |

C16H11NO |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

4-(3-phenylprop-2-enoyl)benzonitrile |

InChI |

InChI=1S/C16H11NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-11H |

InChI Key |

QHJSVECBBBIMOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Cytotoxic Activity of Triazole-Substituted Benzonitriles

| Compound | Substituents | Cell Lines Tested | Activity Level |

|---|---|---|---|

| 1c | 3-Chlorophenyl | MCF-7, MDA-MB-231 | IC₅₀: <10 µM |

| 1h | 4-Methoxyphenyl | T47D | IC₅₀: 8.2 µM |

| 1k | 4-Dimethylamino | T47D, MDA-MB-231 | Comparable to etoposide |

- Key Findings: Chloro and methoxy substituents enhance cytotoxicity, possibly by modulating lipophilicity and membrane permeability . The dimethylamino group in compound 1k shows broad-spectrum activity, rivaling the reference drug etoposide .

Discussion and Implications

- Structural vs. Functional Relationships : Electron-withdrawing groups (e.g., -CN) enhance NLO properties, while bulky substituents (e.g., bromine) reduce βHRS .

- Biological Relevance : Substituent polarity and steric effects dictate cytotoxicity, with chloro groups favoring activity in breast cancer models .

- Synthetic Flexibility : Modern methods like microwave-assisted synthesis and cross-coupling reactions enable scalable production of diverse analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.